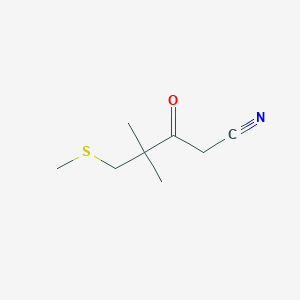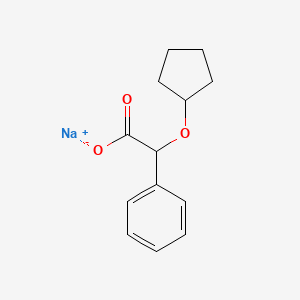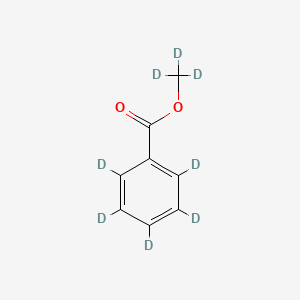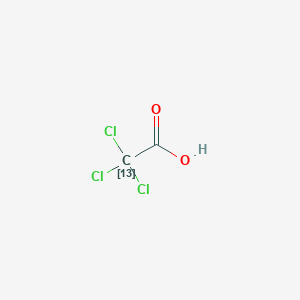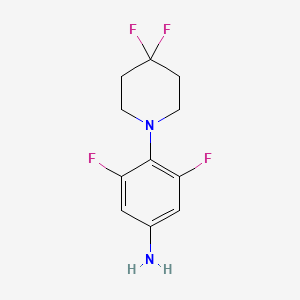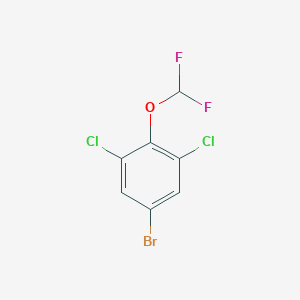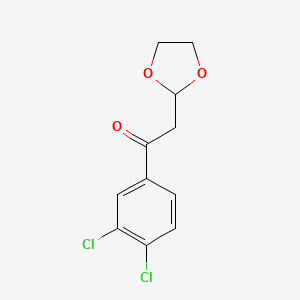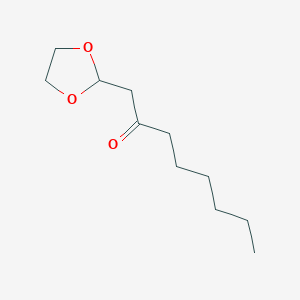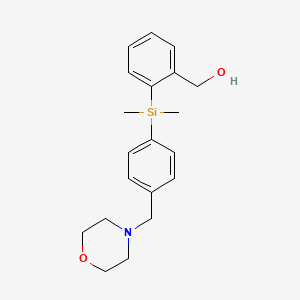
(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol
Vue d'ensemble
Description
“(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol” is a chemical compound with the molecular formula C20H27NO2Si . It is used in scientific research due to its unique structure, which allows it to be utilized in various applications such as drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C20H27NO2Si . This indicates that the molecule is composed of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 340.54 g/mol .Applications De Recherche Scientifique
Photoreactivity and Product Formation
- In a study on the reactivity of phenyl-triazoline diones with various substrates, it was found that these react with substituted indenes to form addition products, which isomerize into ene adducts in solution at room temperature. This research indicates the potential use of (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol in facilitating such reactions (Smonou, Orfanopoulos, & Foote, 1988).
Synthesis of Benzopyran Derivatives
- A study reported the synthesis of epimeric 2-morpholinyl-4-phenylbenzopyran derivatives by reacting sesamol and other phenols with cinnamaldehyde and morpholine. This synthesis is relevant for producing alcoholic neoflavanoid compounds, highlighting the application of morpholinomethyl phenyl compounds in the creation of complex organic structures (Jurd, 1991).
Photodehalogenation Studies
- Research on the photochemistry of chlorophenols in methanol showed the formation of hydroxyphenyl cations and phenonium ions, which are relevant for synthetically useful reactions. This study points to the utility of morpholinomethyl phenyl compounds in photodehalogenation and generation of phenyl cations (Manet et al., 2006).
Aggregation and Electrochemical Properties
- A study on newly synthesized silicon phthalocyanine and subphthalocyanine derivatives, involving [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, revealed their aggregation behavior and electrochemical properties. These findings highlight the significance of morpholinomethyl phenyl compounds in the study of complex organometallic structures and their applications in materials science (Bıyıklıoğlu, 2015).
Structural Characterization in Organometallic Chemistry
- Research on Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligand, which is structurally similar to (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol, demonstrated novel emission properties for Cu(I) species. This indicates the potential for using similar compounds in the study of photophysical properties of metal complexes (Kuang et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
[2-[dimethyl-[4-(morpholin-4-ylmethyl)phenyl]silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2Si/c1-24(2,20-6-4-3-5-18(20)16-22)19-9-7-17(8-10-19)15-21-11-13-23-14-12-21/h3-10,22H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAOOXREPHZQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



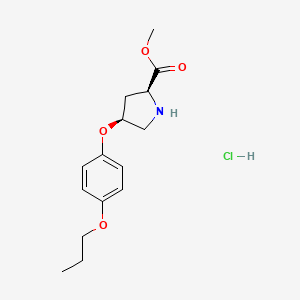
![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)

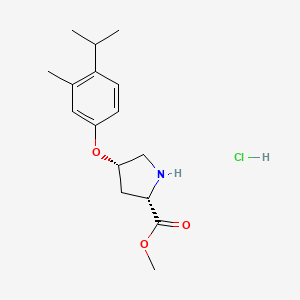
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
